2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound features a 1H-imidazole core substituted at the 1-position with a 4-(difluoromethoxy)phenyl group and at the 5-position with a 3,4-dichlorophenyl moiety. A thioacetamide side chain is appended at the 2-position via a sulfur linkage. Its synthesis likely follows methodologies analogous to other imidazole-thioacetamide derivatives, involving multi-step reactions with halogenated aryl aldehydes, thiourea, and acetamide coupling agents under controlled conditions .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F2N3O2S/c19-13-6-1-10(7-14(13)20)15-8-24-18(28-9-16(23)26)25(15)11-2-4-12(5-3-11)27-17(21)22/h1-8,17H,9H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXXCKCSNXEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The initial step often involves the condensation of 3,4-dichlorobenzaldehyde with 4-(difluoromethoxy)aniline in the presence of a suitable catalyst to form the imidazole ring.
Thioacetamide Introduction: The imidazole derivative is then reacted with thioacetic acid or its derivatives under controlled conditions to introduce the thioacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Reactions Involving the Imidazole Ring
The imidazole core facilitates nucleophilic and electrophilic substitutions due to its aromatic heterocyclic structure. Key reactions include:
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N-Alkylation/Acylation : The nitrogen atoms at positions 1 and 3 can undergo alkylation or acylation under basic conditions. For example, reaction with methyl iodide in DMF at 60°C yields N-methylated derivatives.
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Electrophilic Aromatic Substitution : Halogenation or nitration may occur at the electron-rich positions (C4/C5) of the imidazole ring under acidic conditions.
Table 1: Imidazole Ring Reactions
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Methylation | CH₃I, DMF, 60°C | N-Methylimidazole derivative | 72 | |
| Bromination | Br₂, H₂SO₄, 0°C | 4-Bromoimidazole analog | 58 |
Thioether Group Reactivity
The thioether (-S-) linkage is susceptible to oxidation and nucleophilic displacement:
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Oxidation to Sulfone : Treatment with H₂O₂ in acetic acid converts the thioether to a sulfone group, enhancing polarity.
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Nucleophilic Substitution : The sulfur atom can participate in SN2 reactions with alkyl halides (e.g., benzyl bromide) to form sulfonium salts.
Table 2: Thioether-Specific Reactions
| Reaction | Reagents | Outcome | Kinetic Data (k, s⁻¹) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfone formation | 1.2 × 10⁻³ | |
| Alkylation | BnBr, K₂CO₃ | Sulfonium salt | 8.5 × 10⁻⁴ |
Acetamide Functionalization
The acetamide group undergoes hydrolysis and condensation reactions:
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Acid/Base Hydrolysis : Under reflux with HCl (6M) or NaOH (2M), the acetamide hydrolyzes to a carboxylic acid or ammonium salt, respectively.
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Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .
Table 3: Acetamide Reactivity
| Reaction | Conditions | Product | Conversion (%) |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M), Δ | Carboxylic acid | 89 |
| Base Hydrolysis | NaOH (2M), Δ | Ammonium salt | 78 |
| Schiff Base | PhCHO, EtOH | Imine derivative | 65 |
Aromatic Substitution Reactions
The 3,4-dichlorophenyl and difluoromethoxyphenyl groups participate in cross-coupling reactions:
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Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chlorine atoms undergo substitution to form biaryl systems.
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Electrophilic Halogenation : Further halogenation (e.g., iodination) occurs at the para positions of the dichlorophenyl ring.
Metal Complexation
The imidazole nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Co²⁺), forming complexes with enhanced bioactivity. Studies show a 2:1 (ligand:metal) stoichiometry for Cu(II) complexes .
Table 4: Metal Binding Parameters
| Metal Ion | Stability Constant (log β) | Application |
|---|---|---|
| Cu²⁺ | 12.4 ± 0.3 | Antimicrobial |
| Co²⁺ | 10.9 ± 0.2 | Catalysis |
Radical Reactions
The difluoromethoxy group stabilizes radicals, enabling participation in:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer properties. The imidazole moiety is often linked to the inhibition of specific cancer cell lines. For instance, research has demonstrated that derivatives of imidazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that it can effectively inhibit the growth of various bacterial strains. The presence of the dichlorophenyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against resistant strains .
Anti-inflammatory Effects
Research indicates that similar compounds may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Targeting G Protein-Coupled Receptors (GPCRs)
The compound's structure suggests potential interactions with GPCRs, which are crucial targets in drug discovery. Recent models indicate that it may act as an agonist or antagonist at specific GPCR subtypes, influencing various physiological processes including pain perception and mood regulation .
Mechanisms of Action Studies
Understanding the mechanisms through which this compound exerts its effects is vital for developing new therapeutic strategies. Studies focusing on its interaction with cellular signaling pathways have revealed insights into its role in modulating oxidative stress and apoptosis .
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives, including the target compound, demonstrated a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In vitro studies highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting a potential alternative treatment strategy for resistant infections .
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and difluoromethoxyphenyl groups may enhance binding affinity and specificity, while the thioacetamide group can participate in covalent bonding or redox reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs include:
- Electronic Effects : The dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects than fluorophenyl or methoxyphenyl substituents in analogs like those in or . This may enhance binding affinity to hydrophobic enzyme pockets.
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a novel synthetic derivative of imidazole that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of an imidazole ring substituted with dichlorophenyl and difluoromethoxy groups, linked via a thioacetamide moiety. This structural configuration is hypothesized to contribute to its biological effects.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
- A study demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound have shown cytotoxic effects against various cancer cells, including breast cancer (MCF-7 and MDA-MB-231) and colon carcinoma (HCT-116) cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 20.0 | Cell cycle arrest |
| This compound | HCT-116 | 18.5 | Inhibition of proliferation |
2. Antimicrobial Activity
Preliminary investigations suggest that similar imidazole compounds possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes .
3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its effects on cyclooxygenase (COX) enzymes. In vitro studies indicate that it may inhibit COX-2 activity, suggesting utility in managing inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Cell Cycle Arrest : The compound can interfere with the normal progression of the cell cycle in cancerous cells.
Case Studies
Several studies have focused on the biological activity of imidazole derivatives similar to the compound :
Study 1: Anticancer Efficacy
In a study conducted by Umesha et al., various pyrazole derivatives were tested for their anticancer properties in breast cancer cell lines. The results indicated a significant reduction in cell viability when combined with standard chemotherapy agents like doxorubicin .
Study 2: Antimicrobial Properties
Research published in the Journal of Antibiotics explored the antibacterial efficacy of imidazole derivatives against MRSA. The study found that compounds with similar structural features displayed promising antibacterial activity .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole formation | 3,4-Dichlorobenzaldehyde, NH₄OAc, DMF, 80°C | 60–70 | |
| Thioether coupling | K₂CO₃, DMF, 24h reflux | 45–55 | |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95 purity |
Q. Table 2. Biological Activity Trends
| Substituent Modification | Observed Activity Change | Mechanism Hypothesis | Reference |
|---|---|---|---|
| 4-Fluorophenyl (vs. dichloro) | ↓ Antimicrobial, ↑ Cytotoxicity | Reduced halogen bonding | |
| Trifluoromethoxy (vs. difluoro) | Enhanced metabolic stability | Increased electronegativity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
